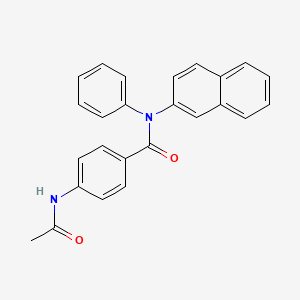![molecular formula C18H25IN2O3 B11092843 Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11092843.png)
Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and an iodinated aromatic moiety. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with 2-[(4-iodo-2,6-dimethylphenyl)amino]pyrrolidine under basic conditions to form the carbamate.
Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and reproducibility, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodinated aromatic ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the aromatic ring and the carbamate group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis.
Major Products
The major products formed from these reactions include substituted aromatic compounds, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodinated aromatic ring and the carbamate group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-methylpyrrolidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the presence of the iodinated aromatic ring, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and can be exploited in various synthetic and research applications.
Properties
Molecular Formula |
C18H25IN2O3 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25IN2O3/c1-11-9-13(19)10-12(2)15(11)20-16(22)14-7-6-8-21(14)17(23)24-18(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,20,22) |
InChI Key |
REKWGLJUKCVFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCN2C(=O)OC(C)(C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11092770.png)
![(3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11092773.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11092776.png)
![Isopropyl [(6-chloro-6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-YL)oxy]acetate](/img/structure/B11092788.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11092800.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11092807.png)


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide](/img/structure/B11092816.png)
![1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
![5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11092829.png)
![4-amino-N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11092831.png)

